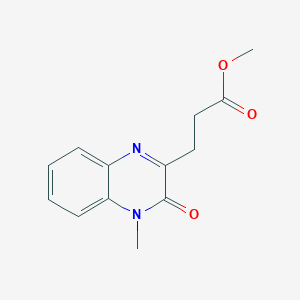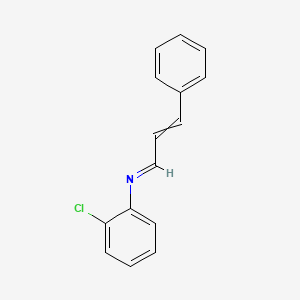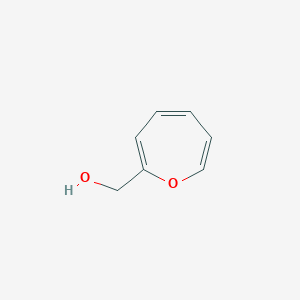
(Oxepin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Oxepin-2-yl)methanol is an organic compound that features an oxepin ring, a seven-membered oxygen-containing heterocycle, with a methanol group attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Oxepin-2-yl)methanol typically involves the formation of the oxepin ring followed by the introduction of the methanol group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions can yield the oxepin framework . The methanol group can then be introduced through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes. Specific details on industrial methods are less commonly disclosed due to proprietary processes.
Analyse Des Réactions Chimiques
Types of Reactions
(Oxepin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxepin ring can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydrogen atoms on the oxepin ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield oxepin-2-carboxylic acid, while reduction of the oxepin ring can produce dihydrooxepin derivatives.
Applications De Recherche Scientifique
(Oxepin-2-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which (Oxepin-2-yl)methanol and its derivatives exert their effects often involves interaction with specific molecular targets. For instance, certain oxepin derivatives inhibit the enzyme PARP1, which is involved in DNA repair processes . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately inducing apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenz[b,f]oxepin: This compound has a similar oxepin ring structure but with additional benzene rings attached.
2-(8-methyl-10,11-dihydro-11-oxodibenz[b,f]oxepin-2-yl)propionic acid: A non-steroidal anti-inflammatory drug with a similar core structure.
Uniqueness
(Oxepin-2-yl)methanol is unique due to its specific functionalization with a methanol group, which can influence its reactivity and potential applications. Its relatively simple structure compared to more complex oxepin derivatives makes it a versatile intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
77023-00-8 |
|---|---|
Formule moléculaire |
C7H8O2 |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
oxepin-2-ylmethanol |
InChI |
InChI=1S/C7H8O2/c8-6-7-4-2-1-3-5-9-7/h1-5,8H,6H2 |
Clé InChI |
WYVIEBGOMVUBPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(OC=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B14454179.png)
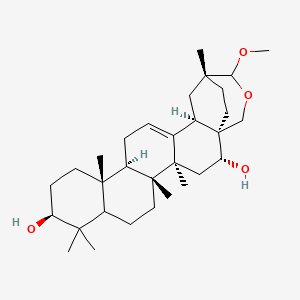

![Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-](/img/structure/B14454197.png)
![Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate](/img/structure/B14454201.png)

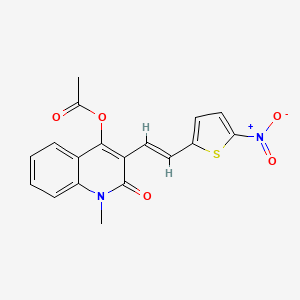
![3,3'-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B14454213.png)
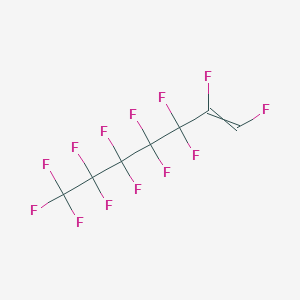
![[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate](/img/structure/B14454229.png)
